

Technical Support Center: Troubleshooting Poor DNA Quality for SSR Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rtspssr*

Cat. No.: *B15138287*

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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor DNA quality in Simple Sequence Repeat (SSR) or microsatellite analysis.

Frequently Asked Questions (FAQs)

Q1: What are the signs of poor-quality DNA in SSR analysis?

Poor-quality DNA can manifest in several ways during SSR analysis, including:

- Failed or weak amplification: No PCR product or very faint bands on a gel.
- Allele dropout: Failure to amplify one of the alleles in a heterozygous sample.
- Stutter peaks: Small, non-specific peaks that appear alongside the true allele peaks, making accurate allele calling difficult.
- Non-specific amplification: The presence of multiple unexpected bands on a gel.
- Inconsistent results: Difficulty in reproducing results between different PCR runs.

Q2: What are the common contaminants that affect SSR analysis?

Several substances can co-precipitate with DNA during extraction and inhibit downstream PCR reactions. These include:

- Proteins: Can inhibit polymerase activity.
- Phenol: A potent inhibitor of enzymatic reactions.[1][2][3]
- Polysaccharides: Particularly common in plant and fungal DNA extractions, they can interfere with enzyme activity.[4]
- RNA: Can compete with DNA for primers and dNTPs, and its presence can lead to an overestimation of DNA concentration when using spectrophotometry.[5]
- Salts and Ethanol: Carryover from wash steps in extraction protocols can inhibit PCR.[2]
- Heme: In blood samples, heme can inhibit Taq polymerase.

Q3: How does DNA degradation impact SSR analysis?

DNA degradation, the fragmentation of DNA into smaller pieces, is a significant issue for SSR analysis.[6] Highly degraded DNA may not contain intact SSR regions, leading to failed amplification or allele dropout, especially for longer SSR markers.[6][7] In cases of extreme DNA degradation, mini-STRs (with smaller amplicons) or SNP markers may yield more complete profiles.[6][7]

Q4: What are the acceptable ranges for DNA concentration and purity for SSR analysis?

While optimal concentrations can vary depending on the specific protocol and polymerase used, a general guideline is a DNA concentration of 10-50 ng/μL. Purity is assessed using spectrophotometry, typically by measuring the A260/A280 and A260/A230 ratios.

Metric	Ideal Ratio	Acceptable Range	Indication of Contamination
A260/A280	~1.8	1.7 - 2.0	< 1.7: Protein or phenol contamination. [1] > 2.0: RNA contamination.[1]
A260/A230	2.0 - 2.2	1.8 - 2.2	< 1.8: Polysaccharide, phenol, or salt contamination.[5][8]

Table 1: DNA Purity Ratios

It's important to note that for samples with low DNA concentrations (<20 ng/μl), these ratios can be unreliable.[9]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during SSR analysis due to poor DNA quality.

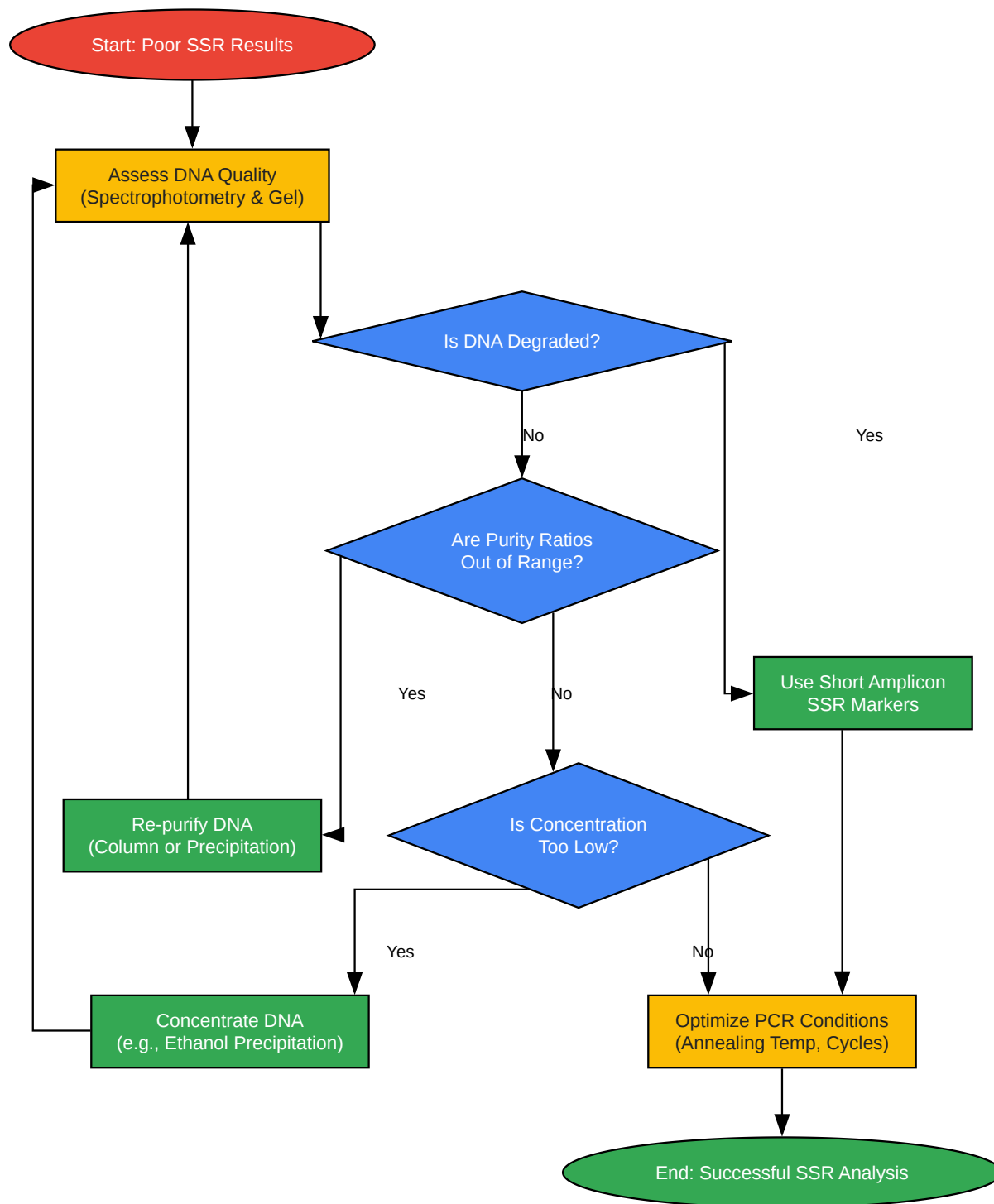
Issue 1: Low or No PCR Amplification

Possible Cause	Troubleshooting Step	Expected Outcome
Low DNA Concentration	Quantify DNA using a fluorometric method (e.g., Qubit) for accuracy. Increase the amount of template DNA in the PCR reaction.	Successful amplification with visible bands on the gel.
PCR Inhibitors Present	Re-purify the DNA using a column-based kit or perform an ethanol precipitation to remove contaminants. [2]	Improved PCR yield and consistency.
DNA Degradation	Run an aliquot of the DNA on an agarose gel to assess integrity. If degraded, consider using primers for shorter SSR loci or mini-STRs.	Amplification of shorter fragments, providing a partial but usable profile.
Poor Primer Design	Verify primer sequences and check for potential self-dimers or hairpins using oligo analysis software. [3]	Specific amplification of the target SSR locus.

Issue 2: Inconsistent Allele Calling (Stutter Peaks, Allele Dropout)

Possible Cause	Troubleshooting Step	Expected Outcome
High DNA Concentration	Dilute the DNA template to the optimal concentration range (10-50 ng/μL).	Reduction in stutter peaks and clearer allele calls.
DNA Degradation	As mentioned above, assess DNA integrity. Allele dropout is common with degraded DNA, especially for larger alleles.	More reliable amplification of both alleles in heterozygous samples.
Suboptimal PCR Conditions	Optimize the annealing temperature and extension time of your PCR protocol.	Cleaner amplification with fewer artifacts.

Workflow for Troubleshooting Poor DNA Quality



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Caption: A workflow for diagnosing and resolving poor SSR results.

Experimental Protocols

Protocol 1: DNA Quality Assessment using Agarose Gel Electrophoresis

This protocol is used to visually assess the integrity of genomic DNA.

Materials:

- Agarose
- 1x TAE or TBE buffer
- DNA loading dye (6x)
- DNA ladder (e.g., 1 kb ladder)
- Extracted DNA samples
- Gel electrophoresis system and power supply
- UV transilluminator and imaging system

Procedure:

- Prepare a 1% agarose gel in 1x TAE or TBE buffer.
- Mix 5 μ L of each DNA sample with 1 μ L of 6x loading dye.
- Load the samples and the DNA ladder into the wells of the gel.
- Run the gel at 100 volts for 30-45 minutes.
- Visualize the gel on a UV transilluminator.

Interpretation:

- High-quality genomic DNA: A single, sharp band of high molecular weight (>10 kb).

- Degraded DNA: A smear of low molecular weight DNA fragments.
- RNA contamination: A faint smear at the bottom of the gel.

Protocol 2: DNA Purification by Ethanol Precipitation

This protocol is useful for removing salts and other contaminants from a DNA sample.

Materials:

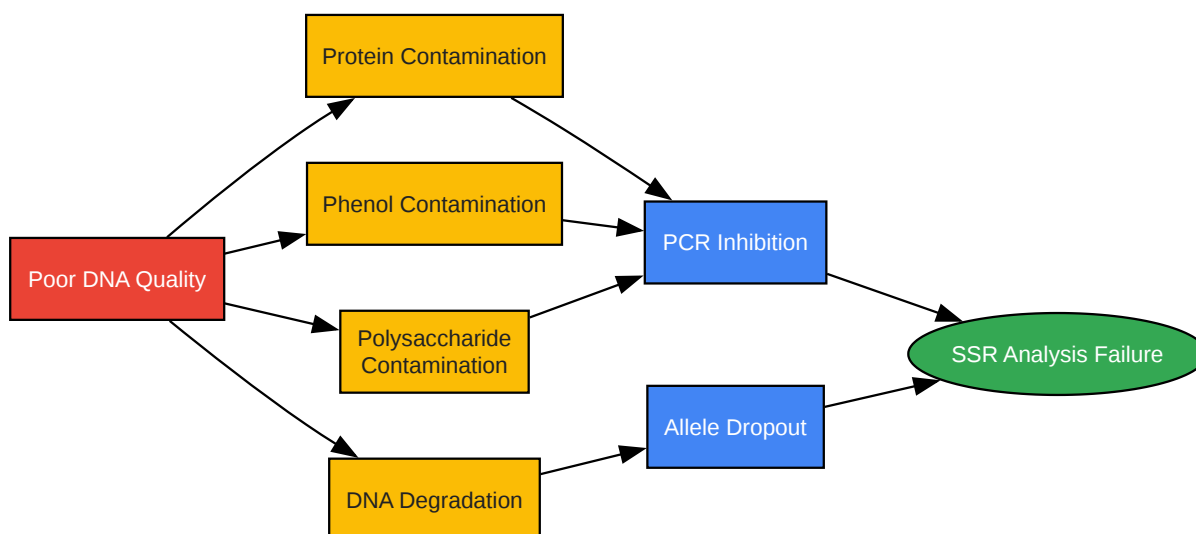
- DNA sample
- 3 M Sodium Acetate (pH 5.2)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- Nuclease-free water or TE buffer
- Microcentrifuge

Procedure:

- To your DNA sample, add 1/10th volume of 3 M Sodium Acetate.
- Add 2.5 volumes of ice-cold 100% ethanol.
- Incubate at -20°C for at least 30 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Carefully discard the supernatant.
- Wash the pellet with 500 µL of ice-cold 70% ethanol.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Discard the supernatant and air dry the pellet for 5-10 minutes.

- Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Logical Relationship of Contaminants to SSR Failure



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Caption: The impact of common DNA quality issues on SSR analysis.

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- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Poor DNA Quality for SSR Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138287#troubleshooting-poor-dna-quality-for-ssr-analysis]

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